molecular formula C9H11ClFNO2 B12091338 2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol

2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol

Cat. No.: B12091338
M. Wt: 219.64 g/mol
InChI Key: LXRBJLLDUYVYTH-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol is an organic compound with the molecular formula C9H11ClFNO2 and a molecular weight of 219.64 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the reaction of the amine with formaldehyde and hydrogen cyanide to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding oxides, while reduction can produce various amine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack these substituents .

Properties

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

2-amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol

InChI

InChI=1S/C9H11ClFNO2/c10-6-2-1-5(3-7(6)11)9(14)8(12)4-13/h1-3,8-9,13-14H,4,12H2

InChI Key

LXRBJLLDUYVYTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(CO)N)O)F)Cl

Origin of Product

United States

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